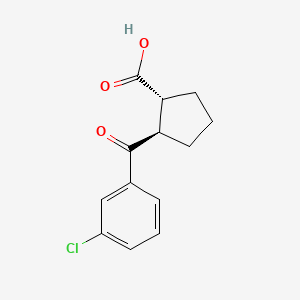

trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It is not chirally pure, meaning it contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2R)-2-(3-chlorobenzoyl)cyclopentanecarboxylic acid . Its CAS Number is 733741-00-9 and its molecular weight is 252.7 .

Molecular Structure Analysis

The molecule contains a total of 31 bonds . There are 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.33g/cm3 . Its boiling point is predicted to be 436.2ºC at 760 mmHg .科学研究应用

Isomerization Studies

Research by Gyarmati et al. (2006) focused on the isomerization of cycloalkanecarboxylic acids , including cyclopentane derivatives, under basic conditions. This work has implications for synthetic strategies in organic chemistry, where trans-cyclopentane carboxylic acid derivatives can be obtained in synthetically useful amounts. The findings aid in understanding reaction mechanisms and optimizing synthetic routes for related compounds (Gyarmati, Pálinkó, Bokros, Martinek, & Bernáth, 2006).

Bioisostere Development for Drug Design

Ballatore et al. (2011) explored the cyclopentane-1,3-dione unit as a novel isostere for the carboxylic acid functional group in drug design, particularly for thromboxane A2 receptor antagonists. This work demonstrates the potential of cyclopentane derivatives in mimicking carboxylic acid functionality, offering a new avenue for the development of therapeutics with improved properties (Ballatore, Soper, Piscitelli, James, Huang, Atasoylu, Huryn, Trojanowski, Lee, Brunden, & Smith, 2011).

Asymmetric Synthesis

The work by Urones et al. (2004) on the asymmetric synthesis of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate stereoisomers highlights the versatility of cyclopentane derivatives in stereocontrolled synthetic processes. This research provides valuable insights into the methods for achieving stereoselectivity in the synthesis of cyclopentane-based compounds with potential applications in pharmaceuticals and agrochemicals (Urones, Garrido, Díez, El Hammoumi, Dominguez, Casaseca, Davies, & Smith, 2004).

Structural Analysis and Conformational Studies

Casanovas et al. (2008) utilized DFT calculations to investigate the conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid , revealing the impact of cis and trans isomerism on molecular structure and behavior. Such studies are crucial for understanding the fundamental properties of cyclopentane derivatives and their interactions in biological systems (Casanovas, Jiménez, Cativiela, Nussinov, & Alemán, 2008).

属性

IUPAC Name |

(1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAYQFAKTWUOBD-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641330 |

Source

|

| Record name | (1R,2R)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |

CAS RN |

733741-00-9 |

Source

|

| Record name | (1R,2R)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol](/img/structure/B1345300.png)

![(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1345301.png)

![Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1345302.png)

![[1-(Thien-2-ylmethyl)piperid-4-yl]methanol](/img/structure/B1345304.png)

![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine](/img/structure/B1345308.png)

![(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B1345331.png)

![N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride](/img/structure/B1345333.png)